molecular formula C20H20N2O3 B13841689 6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid

6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid

Cat. No.: B13841689
M. Wt: 336.4 g/mol
InChI Key: NNJWBTXUDRAEII-UHFFFAOYSA-N
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Description

6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is a complex organic compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This particular compound is characterized by the presence of a methoxy group on the pyrido ring and a hexanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the benzazepine core, followed by functionalization to introduce the methoxy group and the hexanoic acid side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is unique due to its specific combination of functional groups and the presence of the methoxy group on the pyrido ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid

InChI

InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)

InChI Key

NNJWBTXUDRAEII-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31

Origin of Product

United States

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